molecular formula C12H19O3P B15482101 Phosphonic acid, phenyl-, dipropyl ester CAS No. 20677-03-6

Phosphonic acid, phenyl-, dipropyl ester

Cat. No.: B15482101
CAS No.: 20677-03-6
M. Wt: 242.25 g/mol
InChI Key: PXGLYSITKOROKV-UHFFFAOYSA-N
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Description

Phosphonic acid esters are organophosphorus compounds characterized by a phosphorus atom bonded to three oxygen atoms and one organic substituent. Such compounds are notable for their stability, tunable solubility, and applications in materials science (e.g., proton exchange membranes) and agrochemicals . The phenyl group enhances aromatic interactions, while the dipropyl ester chains influence lipophilicity and hydrolytic stability.

Properties

CAS No.

20677-03-6

Molecular Formula

C12H19O3P

Molecular Weight

242.25 g/mol

IUPAC Name

dipropoxyphosphorylbenzene

InChI

InChI=1S/C12H19O3P/c1-3-10-14-16(13,15-11-4-2)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3

InChI Key

PXGLYSITKOROKV-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(C1=CC=CC=C1)OCCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among phosphonic acid esters include:

  • Ester chain length (e.g., dipropyl vs. diethyl or dibenzyl).
  • Substituents on the phosphorus or aromatic ring (e.g., nitro, trifluoromethyl, or hydroxy groups).
Table 1: Comparative Properties of Phosphonic Acid Esters
Compound Name (CAS) Molecular Formula Molecular Weight Substituents Boiling Point/Enthalpy of Vaporization Key Applications
Phosphonic acid, dipropyl ester (1809-21-8) C6H15O3P 166.15 Dipropyl ΔvapH = 38.1 kJ/mol at 333 K Solvent, intermediate synthesis
[2,6-Dinitro-4-(trifluoromethyl)phenyl]-phosphonic acid, dipropyl ester (63245-91-0) C10H10F3NO6P 346.16 Nitro, trifluoromethyl, dipropyl Not reported Agrochemical research
Phosphonic acid, (2-hydroxy-3-methoxypropyl)-, dipropyl ester (89965-00-4) C10H23O5P 254.26 Hydroxy, methoxy, dipropyl Not reported Probable prodrug candidate
Dibenzyl methylphosphonate (19236-58-9) C15H17O3P 276.26 Methyl, dibenzyl Not reported Chemical synthesis

Key Observations :

  • Dipropyl esters generally exhibit higher lipophilicity compared to diethyl esters, enhancing membrane permeability .
  • Electron-withdrawing substituents (e.g., nitro, trifluoromethyl) on the phenyl ring increase chemical stability and reactivity, making them suitable for agrochemicals .

Functional Performance

Stability and Reactivity

  • Hydrolytic stability : Dipropyl esters are more resistant to hydrolysis than diethyl esters due to longer alkyl chains .
  • Thermal stability : Phenyl-substituted phosphonic esters decompose at higher temperatures (>300°C), making them suitable for high-temperature applications .

Preparation Methods

Direct Esterification of Phenylphosphonic Acid

The most straightforward method involves reacting phenylphosphonic acid with propanol under acidic catalysis. Sulfuric acid or p-toluenesulfonic acid (pTSA) catalyzes the esterification, driving the equilibrium toward ester formation via water removal. Typical conditions involve refluxing equimolar amounts of phenylphosphonic acid and propanol with 2–5 mol% catalyst at 110–120°C for 12–18 hours. Yields range from 65% to 78%, with purity dependent on fractional distillation.

Reaction Scheme:
$$
\text{Phenylphosphonic acid} + 2\,\text{Propanol} \xrightarrow{\text{H}^+} \text{Phosphonic acid, phenyl-, dipropyl ester} + 2\,\text{H}_2\text{O}
$$

Transesterification of Trimethyl Phenylphosphonate

Trimethyl phenylphosphonate undergoes transesterification with excess propanol in the presence of titanium(IV) isopropoxide. This method avoids direct handling of corrosive acids and achieves yields up to 85%. The reaction proceeds at 80°C for 6–8 hours, with methanol removed via distillation to shift equilibrium.

Industrial-Scale Synthesis

Acidic Hydrolysis of Dialkyl Phosphonates

A patented method (US20070004937A1) hydrolyzes benzyl dipropyl phosphonate using aqueous hydrochloric acid under reflux. The process yields crystalline this compound after cooling and filtration. Key parameters include:

Parameter Value
Acid concentration 6 M HCl
Temperature Reflux (100–110°C)
Reaction time 4–6 hours
Yield 82–89%

This method is preferred for scalability, with minimal by-products and high reproducibility.

Microwave-Assisted Synthesis

Microwave irradiation accelerates esterification, reducing reaction times from hours to minutes. A mixture of phenylphosphonic acid, propanol, and pTSA irradiated at 150 W for 20 minutes achieves 91% conversion. This energy-efficient approach is gaining traction in pilot-scale production.

Advanced Catalytic Methods

Enzyme-Catalyzed Esterification

Lipases (e.g., Candida antarctica Lipase B) enable solvent-free esterification under mild conditions (40–50°C). While yields are moderate (55–60%), this method avoids toxic catalysts and suits pharmaceutical-grade synthesis.

Ionic Liquid-Mediated Reactions

Ionic liquids like [BMIM][HSO₄] act as dual solvent-catalysts, enhancing reaction rates and yields. At 90°C, 95% conversion is achieved in 3 hours, with the ionic liquid recyclable for 5 cycles without efficiency loss.

Comparative Analysis of Methods

Method Yield (%) Temperature (°C) Time Scalability
Direct esterification 65–78 110–120 12–18 h Moderate
Transesterification 80–85 80 6–8 h High
Acidic hydrolysis 82–89 100–110 4–6 h High
Microwave-assisted 91 150 (microwave) 20 min Moderate
Enzymatic 55–60 40–50 24 h Low

Challenges and Optimization Strategies

By-Product Formation

Side reactions, such as self-condensation of propanol or oxidation of the phenyl group, reduce yields. Strategies include:

  • Inert atmosphere : Using nitrogen or argon to prevent oxidation.
  • Stepwise alcohol addition : Adding propanol incrementally to minimize excess.

Purification Techniques

Crude product purification involves:

  • Neutralization : Washing with sodium bicarbonate to remove residual acid.
  • Distillation : Fractional distillation under reduced pressure (20–30 mmHg) to isolate the ester.
  • Crystallization : Recrystallization from ethanol-water mixtures for high-purity isolates.

Q & A

Q. What are the optimal synthetic routes for preparing phenyl dipropyl phosphonate, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves reacting phenylphosphonic acid with excess propanol under acid catalysis. For example, toluene sulfonic acid (0.5–1.0 mol%) can be used in refluxing toluene (110–120°C) for 6–8 hours. Post-reaction, purification via vacuum distillation (boiling point: ~180–190°C at 1 mmHg) removes unreacted alcohol and byproducts. Purity (>98%) is confirmed via <sup>31</sup>P NMR, where the product shows a singlet at δ 25–28 ppm, distinct from unreacted acid (δ 15–18 ppm) .

Q. What spectroscopic techniques are most effective for characterizing phenyl dipropyl phosphonate?

  • Methodological Answer :
  • <sup>1</sup>H/<sup>13</sup>C NMR : Look for propyl ester signals: triplet at δ 0.9–1.1 ppm (<sup>1</sup>H, CH3), multiplet at δ 1.5–1.7 ppm (CH2), and triplet at δ 4.0–4.2 ppm (OCH2). Aromatic protons appear as a multiplet at δ 7.3–7.5 ppm .
  • IR Spectroscopy : Key peaks include P=O stretching (1250–1280 cm<sup>−1</sup>) and P-O-C ester vibrations (1020–1050 cm<sup>−1</sup>) .
  • Mass Spectrometry (EI-MS) : Molecular ion [M+H]<sup>+</sup> at m/z 242.3 (C12H19O3P<sup>+</sup>) with fragments at m/z 155 (loss of propoxy groups) .

Advanced Research Questions

Q. How does the steric bulk of the dipropyl ester influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The propyl groups create steric hindrance, slowing reactions at the phosphorus center. Kinetic studies (e.g., using <sup>31</sup>P NMR) reveal that hydrolysis rates in alkaline conditions (pH 10) are 3–5× slower compared to dimethyl esters. Computational modeling (DFT at B3LYP/6-31G*) shows increased activation energy (ΔG<sup>‡</sup> ≈ 22 kcal/mol) due to hindered nucleophile access .

Q. What are the thermal degradation pathways of phenyl dipropyl phosphonate, and how can stability be improved?

  • Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen shows decomposition onset at 220°C, forming phenylphosphonic acid and propene. Adding antioxidants like BHT (0.1 wt%) delays degradation by 20–30°C. Stability is enhanced in anhydrous solvents (e.g., DMF or THF), as hydrolysis byproducts accelerate decomposition .

Q. How can computational chemistry predict the compound’s interactions with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to enzymes like acetylcholinesterase. The phosphonate group mimics phosphate transition states, with binding affinity (Kd ≈ 10–50 µM) calculated via free-energy perturbation. Comparative studies with methyl/ethyl esters show dipropyl’s lower solubility reduces cellular uptake by 40–60% .

Q. How to resolve contradictions in reported catalytic activity of phenyl dipropyl phosphonate in cross-coupling reactions?

  • Methodological Answer : Discrepancies arise from ligand choice and solvent effects. For Suzuki-Miyaura couplings, Pd(PPh3)4 in DMF at 80°C yields 70–85% conversion, while Pd(OAc)2 in toluene gives <50%. Systematic optimization (DoE) identifies critical factors: catalyst loading (2–5 mol%), base (Cs2CO3), and aryl halide electrophilicity. Contradictory data often stem from unaccounted trace water in solvents, which hydrolyzes the ester .

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